2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. This compound is characterized by the presence of an amino group attached to a cyclohexene ring and a ketone functional group.
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis: One common method involves the reaction of cyclohexanone with ammonia and a reducing agent to form the desired compound.
Industrial Production Methods: Industrially, this compound can be synthesized through the catalytic hydrogenation of cyclohexenone in the presence of ammonia.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: 2-Amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution Products: Various substituted amino ketones.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the amino group.
2-(1-Cyclohexenyl)ethylamine: An amine with a similar cyclohexene ring but different functional groups.
1-(Cyclohex-1-en-1-yl)ethan-1-one: A ketone with a similar structure but lacking the amino group
Uniqueness: 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H13NO |
---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-amino-1-(cyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h4H,1-3,5-6,9H2 |
InChI-Schlüssel |
QEAUZJLPFCXLCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.